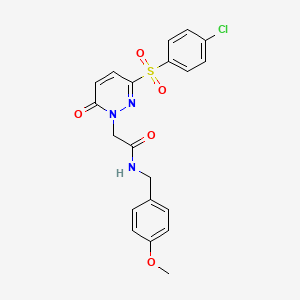
2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, starting from readily available chemicals. For instance, Bekircan et al. (2015) described the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showcasing the complexity and versatility of synthetic routes in creating these compounds (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyridazine ring sulfonated with a 4-chlorophenyl group and an acetamide moiety substituted with a 4-methoxybenzyl group. Such structures are crucial for their biological activities and are often analyzed using various spectroscopic methods to confirm their composition and configuration.
Chemical Reactions and Properties
Compounds with these structural features can participate in various chemical reactions, including cyclization, nucleophilic substitution, and coupling reactions, which are pivotal in their synthetic modification and functionalization. Their sulfonamide and acetamide groups are key functional sites that interact with biological targets, influencing their chemical properties and reactivity.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. For example, the presence of methoxy and sulfonyl groups can enhance solubility in organic solvents, making them suitable for pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of functional groups, play a crucial role in the biological activity of these compounds. The electron-withdrawing effects of the sulfonyl and chlorophenyl groups can affect the compound's reactivity, potentially enhancing its interaction with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized as part of efforts to develop new pharmacologically active molecules. For instance, Nafeesa et al. (2017) designed and synthesized a series of N-substituted derivatives with multifunctional moieties, including the core structure of our interest, evaluating their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies. This research underscores the compound's relevance in creating new therapeutic agents with potential antibacterial properties (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of derivatives of this compound. For example, Bekircan, Ülker, and Menteşe (2015) utilized a starting compound closely related to our compound of interest to synthesize new heterocyclic compounds, which were then evaluated for their lipase and α-glucosidase inhibition capabilities, showcasing potential antimicrobial and enzyme inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).
Enzyme Inhibition
The compound's derivatives have been investigated for their enzyme inhibitory effects. Research by Virk et al. (2018) on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, related to our compound, demonstrated notable activity against bovine carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications in conditions where enzyme inhibition is beneficial (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c1-29-16-6-2-14(3-7-16)12-22-18(25)13-24-20(26)11-10-19(23-24)30(27,28)17-8-4-15(21)5-9-17/h2-11H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGIBDMGCZKFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



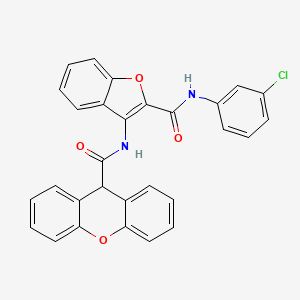
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2491554.png)
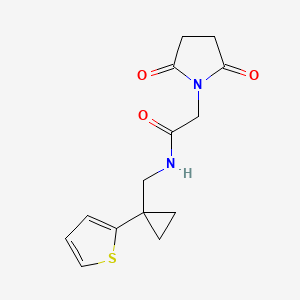
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)
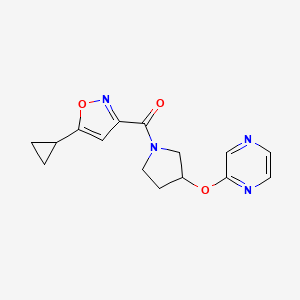
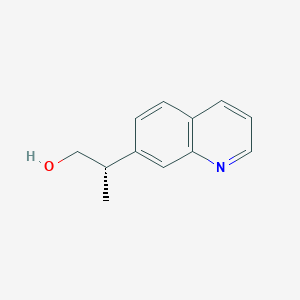

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)
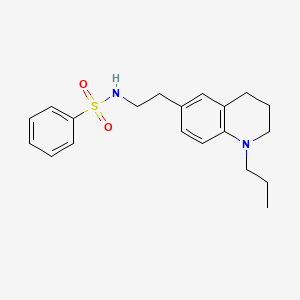
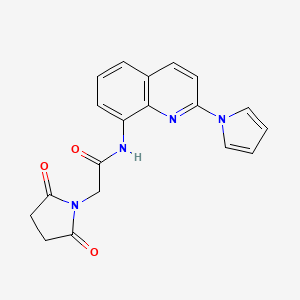
![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)
![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)